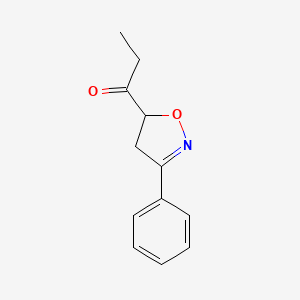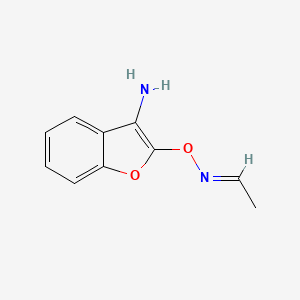
Acetaldehyde O-(3-aminobenzofuran-2-yl) oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaldehyde O-(3-aminobenzofuran-2-yl) oxime is a chemical compound that belongs to the class of oximes, which are characterized by the presence of the functional group -C=N-OH. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the 3-aminobenzofuran moiety adds to its versatility and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetaldehyde O-(3-aminobenzofuran-2-yl) oxime typically involves the condensation of acetaldehyde with hydroxylamine to form acetaldoxime, followed by further reactions to introduce the 3-aminobenzofuran moiety. One common method involves the use of a base such as calcium oxide to facilitate the condensation reaction . The reaction conditions often require heating to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of oximes, including this compound, can be achieved through continuous processes that utilize catalysts to enhance reaction efficiency. For example, the use of Titanium Silicalite-1 (TS-1) in combination with hydrogen peroxide has been shown to be effective in the ammoximation of acetaldehyde to its oxime . This method is advantageous due to its high yield and environmentally friendly byproducts.
Análisis De Reacciones Químicas
Types of Reactions
Acetaldehyde O-(3-aminobenzofuran-2-yl) oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other derivatives.
Reduction: Reduction of the oxime can yield amines.
Substitution: The oxime group can participate in substitution reactions to form different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitriles, amines, and various substituted oxime derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Acetaldehyde O-(3-aminobenzofuran-2-yl) oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of Acetaldehyde O-(3-aminobenzofuran-2-yl) oxime involves its interaction with specific molecular targets. For instance, oximes are known to reactivate acetylcholinesterase by cleaving the bond between the enzyme and organophosphate inhibitors . The 3-aminobenzofuran moiety may also contribute to the compound’s ability to interact with other biological targets, such as receptors or enzymes involved in signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Acetaldoxime: A simpler oxime with similar reactivity but lacking the 3-aminobenzofuran moiety.
Pralidoxime: An oxime used as an antidote for organophosphate poisoning, known for its ability to reactivate acetylcholinesterase.
Cefuroxime: An oxime-based antibiotic with a different structural framework and pharmacological application.
Uniqueness
Acetaldehyde O-(3-aminobenzofuran-2-yl) oxime is unique due to the presence of the 3-aminobenzofuran moiety, which imparts additional biological activity and potential therapeutic applications. This structural feature distinguishes it from simpler oximes and enhances its versatility in various chemical and biological contexts .
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
2-[(E)-ethylideneamino]oxy-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-14-10-9(11)7-5-3-4-6-8(7)13-10/h2-6H,11H2,1H3/b12-2+ |
Clave InChI |
DDHLZSHVVDABOK-SWGQDTFXSA-N |
SMILES isomérico |
C/C=N/OC1=C(C2=CC=CC=C2O1)N |
SMILES canónico |
CC=NOC1=C(C2=CC=CC=C2O1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




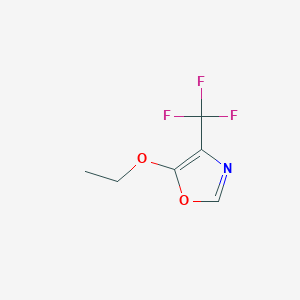
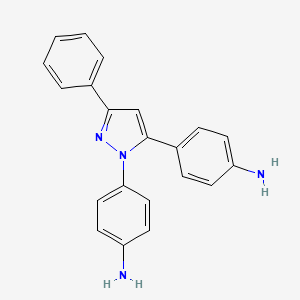
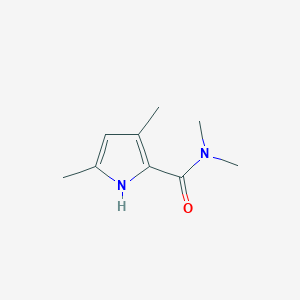
![3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B12886039.png)
![2-(Difluoromethyl)-7-fluorobenzo[d]oxazole](/img/structure/B12886046.png)
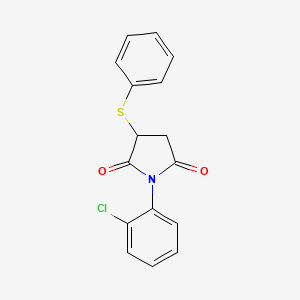
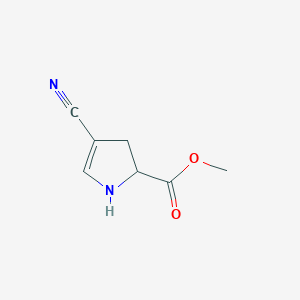
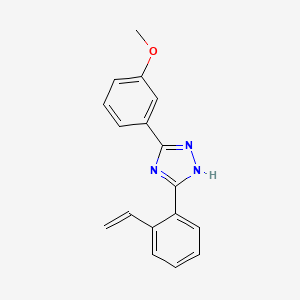

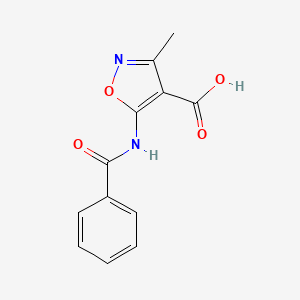
![2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate)](/img/structure/B12886090.png)
